![molecular formula C19H15BrN6OS B2824298 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide CAS No. 863452-81-7](/img/structure/B2824298.png)

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

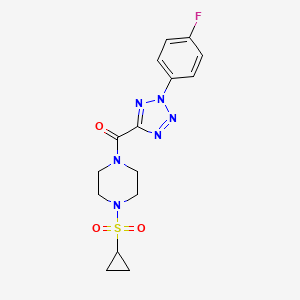

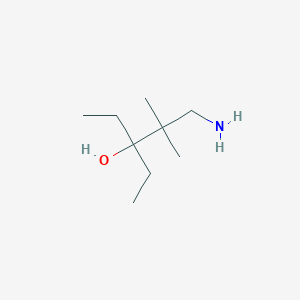

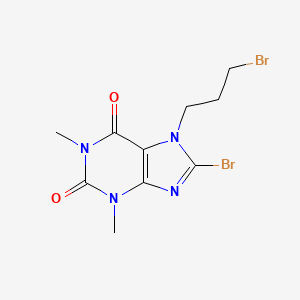

The compound “2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide” is a complex organic molecule that contains several functional groups. It has a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This core is substituted with a benzyl group, a thioacetamide group, and a 4-bromophenyl group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazolopyrimidine core, with the benzyl, thioacetamide, and 4-bromophenyl groups attached at specific positions . The exact three-dimensional structure would depend on the spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the bromine atom in the 4-bromophenyl group could potentially undergo nucleophilic substitution reactions . The thioacetamide group might also be reactive .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially affect its solubility .Scientific Research Applications

Insecticidal Applications

- Synthesis and Insecticidal Assessment: A study conducted by Fadda et al. (2017) explored the synthesis of various heterocycles incorporating a thiadiazole moiety, including compounds similar to the one , for their potential insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antimicrobial Activity

- Novel Sulphonamide Derivatives: Research by Fahim and Ismael (2019) investigated the antimicrobial activity of new sulphonamide derivatives, including those structurally similar to the compound (Fahim & Ismael, 2019).

- Pyrazole, Fused Pyrazolo[3,4-d]-pyrimidine and Pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine Derivatives: A study by Abunada et al. (2008) examined the synthesis and antimicrobial activity of certain pyrazole derivatives, including those structurally related to the compound of interest (Abunada, Hassaneen, Kandile, & Miqdad, 2008).

Antitumor Activity

- Synthesis and Antitumor Activity: Edrees and Farghaly (2017) researched the antitumor activity of benzo[6″,7″]cyclohepta[1″,2″:4′,5′]pyrido[2′,3′-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, which are structurally related to the compound , particularly against liver and breast cancer cell lines (Edrees & Farghaly, 2017).

Biochemical Impacts

- Bioactive Sulfonamide Thiazole Derivatives: Soliman et al. (2020) explored the synthesis and biochemical impacts of bioactive sulfonamide thiazole derivatives as potential insecticidal agents, including compounds structurally akin to the compound (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).

Synthesis and Chemical Properties

- Pyridino[2,3-d]pyrimidin-4-one and Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one Derivatives: Hassneen and Abdallah (2003) investigated the synthesis of pyridino[2,3-d]pyrimidin-4-one and related compounds, contributing to an understanding of the chemical properties and potential applications of compounds like the one (Hassneen & Abdallah, 2003).

Future Directions

Mechanism of Action

Target of Action

Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been used as templates for designing new lsd1 inhibitors .

Mode of Action

Docking studies of related compounds suggest that the hydrogen interaction between the nitrogen atom in the pyridine ring and met332 could be responsible for their improved activity .

Biochemical Pathways

Inhibition of LSD1 can lead to changes in gene expression that may have downstream effects on various cellular processes .

Result of Action

One study found that a related compound potently inhibited usp28, affecting proliferation, cell cycle at the s phase, and epithelial-mesenchymal transition (emt) progression in gastric cancer cell lines .

Properties

IUPAC Name |

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(4-bromophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN6OS/c20-14-6-8-15(9-7-14)23-16(27)11-28-19-17-18(21-12-22-19)26(25-24-17)10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMKCILPSXZIKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Br)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone](/img/structure/B2824222.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2824224.png)

![Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride](/img/structure/B2824231.png)

![Potassium [(3-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B2824234.png)